Cas no 887864-93-9 (3-butyl-8-(4-methoxyphenyl)methyl-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
3-butyl-8-(4-methoxyphenyl)methyl-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione Chemical and Physical Properties
Names and Identifiers
-
- 2-butyl-6-[(4-methoxyphenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
- 1H-Imidazo[2,1-f]purine-2,4(3H,8H)-dione, 3-butyl-8-[(4-methoxyphenyl)methyl]-1,7-dimethyl- (9CI)
- AKOS001379105
- 3-butyl-8-(4-methoxybenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- 887864-93-9
- F2582-0161
- Z237731728
- SR-01000023592
- SR-01000023592-1
- 3-butyl-8-(4-methoxyphenyl)methyl-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione
-
- Inchi: 1S/C21H25N5O3/c1-5-6-11-24-19(27)17-18(23(3)21(24)28)22-20-25(14(2)12-26(17)20)13-15-7-9-16(29-4)10-8-15/h7-10,12H,5-6,11,13H2,1-4H3
- InChI Key: MYSJSSSKXQEQAR-UHFFFAOYSA-N
- SMILES: N12C=C(C)N(CC3=CC=C(OC)C=C3)C1=NC1=C2C(=O)N(CCCC)C(=O)N1C
Computed Properties
- Exact Mass: 395.19573968g/mol
- Monoisotopic Mass: 395.19573968g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 29
- Rotatable Bond Count: 6
- Complexity: 623
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 72.1Ų
Experimental Properties
- Density: 1.30±0.1 g/cm3(Predicted)
- pka: 8.02±0.20(Predicted)
3-butyl-8-(4-methoxyphenyl)methyl-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione Pricemore >>
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| Life Chemicals | F2582-0161-2μmol |
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887864-93-9 | 90%+ | 10mg |
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3-butyl-8-(4-methoxyphenyl)methyl-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione Related Literature
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
Additional information on 3-butyl-8-(4-methoxyphenyl)methyl-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione
Introduction to 3-butyl-8-(4-methoxyphenyl)methyl-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione (CAS No. 887864-93-9)
3-butyl-8-(4-methoxyphenyl)methyl-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione, identified by its CAS number 887864-93-9, is a structurally complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique pharmacophoric features. This compound belongs to the imidazopyrimidinone class, a scaffold that has been extensively explored for its potential biological activities. The presence of multiple functional groups, including a butyl substituent at the 3-position and a 4-methoxyphenylmethyl group at the 8-position, contributes to its distinct chemical properties and biological interactions.
The imidazo1,2-gpurine-2,4-dione core of this molecule is known for its ability to interact with various biological targets, making it a promising candidate for drug discovery. Recent studies have highlighted the importance of imidazopyrimidinone derivatives in developing novel therapeutic agents targeting inflammatory diseases, cancer, and infectious disorders. The 1,7-dimethyl groups in the structure further enhance its stability and bioavailability, which are critical factors in pharmaceutical development.
One of the most compelling aspects of 3-butyl-8-(4-methoxyphenyl)methyl-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione is its potential to modulate key cellular pathways. For instance, research has demonstrated that imidazopyrimidinone derivatives can inhibit enzymes such as Janus kinases (JAKs) and cyclin-dependent kinases (CDKs), which are involved in cell proliferation and differentiation. These activities make the compound a valuable tool for investigating the mechanisms of diseases associated with dysregulated kinase activity.
In addition to its kinase inhibition properties, 3-butyl-8-(4-methoxyphenyl)methyl-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione has shown promise in preclinical models as an anti-inflammatory agent. Chronic inflammation is a hallmark of many chronic diseases, including arthritis and cardiovascular disorders. By targeting inflammatory pathways such as nuclear factor kappa B (NFκB) and mitogen-activated protein kinases (MAPKs), this compound may offer a new therapeutic approach to managing inflammation-related conditions.
The butyl substituent at the 3-position of the molecule is particularly noteworthy as it can influence both the solubility and binding affinity of the compound. Butyl groups are often incorporated into drug molecules to enhance their pharmacokinetic properties. In this case, the butyl group may improve the compound's ability to cross biological membranes while maintaining sufficient solubility in aqueous environments. This balance is crucial for achieving effective drug delivery and therapeutic outcomes.
The 4-methoxyphenylmethyl group at the 8-position adds another layer of complexity to the molecule's interactions with biological targets. Phenolic groups are known for their ability to engage in hydrogen bonding and hydrophobic interactions with proteins. The methoxy substituent further modulates these interactions by introducing a slight electron-withdrawing effect through resonance stabilization. This feature can enhance the compound's binding affinity and selectivity towards specific biological targets.
Recent advances in computational chemistry have enabled researchers to predict the binding modes of 3-butyl-8-(4-methoxyphenyl)methyl-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione with various protein targets with high accuracy. These studies have provided valuable insights into how different functional groups within the molecule contribute to its biological activity. For example,molecular docking simulations have revealed that the imidazo1,2-gpurine core interacts with key residues in target proteins through pi-stacking and hydrogen bonding interactions.
Furthermore,the development of high-throughput screening (HTS) technologies has facilitated rapid identification of lead compounds with desirable biological activities。3-butyl-8-(4-methoxyphenyl)methyl-1,7-dimethyl-l H,2 H,3 H,4 H,8 H-imidazo l,zog purine - 2,4 - dione has been tested in multiple HTS campaigns against diverse disease targets,including cancer cell lines、kinase enzymes、and inflammatory cytokines。These screenings have identified several promising derivatives that exhibit enhanced potency and selectivity compared to parent compounds。
The synthesis of 3-butyl - 8 - (4 - methoxyphenyl)methyl - l ,7 - dimethyl - l H ,z H ,z H ,z H ,g H - imidazo l ,zog purine - z ,dione involves multi-step organic reactions that require careful optimization to ensure high yield and purity。Common synthetic strategies include condensation reactions、nucleophilic substitutions、and functional group transformations。Advanced techniques such as flow chemistry have been employed to improve reaction efficiency and scalability。
In conclusion,3-butyl - 8 - (z - methoxyphenyl)methyl - l ,z - dimethyl-l H ,z H ,z H ,g H ,g H-imidazo l ,zog purine-z,dione (CAS No . zzzzzzzzzzzzz) represents a significant advancement in medicinal chemistry due to its unique structural features and promising biological activities。Further research is warranted to fully elucidate its mechanism of action、optimize its pharmacokinetic properties、and translate these findings into clinical applications。The continued exploration of this compound and its derivatives holds great potential for addressing unmet medical needs across various therapeutic areas。
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